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Compound of Interest

Compound Name: Chlamydia pneumoniae-IN-1

Cat. No.: B4660049 Get Quote

For Research Purposes Only

Introduction
Chlamydia pneumoniae is an obligate intracellular bacterium responsible for a significant

proportion of community-acquired respiratory tract infections. Its unique developmental cycle

and ability to establish persistent infections pose challenges for effective antimicrobial therapy.

Chlamydia pneumoniae-IN-1, a novel benzimidazole derivative, has demonstrated potent

inhibitory effects against this pathogen in preclinical studies. These application notes provide a

detailed protocol for the synthesis of Chlamydia pneumoniae-IN-1, as well as methodologies

for its evaluation as an antichlamydial agent in a research setting.
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Parameter Value Reference

Chemical Identity

Compound Name
Chlamydia pneumoniae-IN-1

(Compound 55)
[1][2]

CAS Number 518010-44-1 [2]

Molecular Formula C₁₉H₁₅N₃OS [2]

Molecular Weight 333.41 g/mol [2]

Biological Activity

% Inhibition of C. pneumoniae

Growth (at 10 µM)
99% [2]

Host Cell Viability Inhibition (at

10 µM)
95% [2]

MIC against C. pneumoniae

(CV-6 strain)
12.6 µM [2]

MIC against C. pneumoniae

(CWL-029 strain)
10 µM [1][3]

Experimental Protocols
Synthesis Protocol for Chlamydia pneumoniae-IN-1
The synthesis of Chlamydia pneumoniae-IN-1, a 2-arylbenzimidazole, can be achieved

through a multi-step process involving the formation of the benzimidazole core followed by

amide coupling. The following is a representative synthetic scheme based on established

methods for 2-arylbenzimidazole synthesis[1][3][4].

Step 1: Synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole

To a solution of a suitable o-phenylenediamine derivative (1.0 eq) in a suitable solvent (e.g.,

ethanol), add 3-nitrobenzaldehyde (1.0 eq).
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The reaction mixture is stirred at reflux for a specified time until the reaction is complete, as

monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated

product is collected by filtration.

The crude product is washed with a cold solvent and dried under a vacuum to yield 2-(3-

nitrophenyl)-1H-benzimidazole.

Step 2: Reduction of the Nitro Group

The 2-(3-nitrophenyl)-1H-benzimidazole (1.0 eq) is dissolved in a suitable solvent (e.g.,

ethanol or ethyl acetate).

A reducing agent, such as palladium on carbon (Pd/C) (catalytic amount), is added to the

solution.

The mixture is stirred under a hydrogen atmosphere at room temperature until the reduction

is complete (monitored by TLC).

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated

under reduced pressure to give 3-(1H-benzimidazol-2-yl)aniline.

Step 3: Amide Coupling to Yield Chlamydia pneumoniae-IN-1

To a solution of 3-(1H-benzimidazol-2-yl)aniline (1.0 eq) in an anhydrous aprotic solvent

(e.g., dichloromethane or N,N-dimethylformamide), add a suitable base (e.g., triethylamine

or diisopropylethylamine) (1.1 eq).

The mixture is cooled in an ice bath, and a solution of 3-methylbenzoyl chloride (1.0 eq) in

the same solvent is added dropwise.

The reaction is stirred at room temperature until completion (monitored by TLC).

The reaction mixture is washed sequentially with water, dilute acid (e.g., 1N HCl), and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the final

product, Chlamydia pneumoniae-IN-1.

Characterization: The structure and purity of the synthesized compound should be confirmed

by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Chlamydia pneumoniae Inhibition Assay
This protocol outlines the determination of the inhibitory effect of Chlamydia pneumoniae-IN-1
on the intracellular growth of C. pneumoniae using an immunofluorescence assay[1][3][5].

Materials:

HeLa or other susceptible host cells

Chlamydia pneumoniae elementary bodies (EBs)

Cell culture medium (e.g., DMEM with 10% FBS)

Chlamydia pneumoniae-IN-1 stock solution (in DMSO)

Fixation solution (e.g., methanol)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA in PBS)

Primary antibody (anti-Chlamydia LPS)

Fluorescently labeled secondary antibody

DAPI stain for nuclear counterstaining

Fluorescence microscope

Procedure:

Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent

monolayer on the day of infection.
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Infection:

On the day of infection, aspirate the cell culture medium and infect the cells with C.

pneumoniae EBs at a multiplicity of infection (MOI) of 0.5-1.

Centrifuge the plate at a low speed to facilitate infection.

Incubate for 2 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment:

After the 2-hour infection period, aspirate the inoculum.

Add fresh cell culture medium containing various concentrations of Chlamydia
pneumoniae-IN-1 (and a DMSO vehicle control).

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

Immunofluorescence Staining:

Aspirate the medium and wash the cells with PBS.

Fix the cells with cold methanol for 10 minutes.

Permeabilize the cells with permeabilization buffer.

Block with blocking buffer for 30 minutes.

Incubate with the primary antibody for 1 hour at room temperature.

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.

Counterstain with DAPI.

Imaging and Quantification:

Visualize the chlamydial inclusions and host cell nuclei using a fluorescence microscope.
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Quantify the number and/or size of chlamydial inclusions in treated versus control wells.

The percentage of inhibition can be calculated.

Visualizations
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Caption: Synthetic workflow for Chlamydia pneumoniae-IN-1.
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Caption: Putative mechanism of action for Chlamydia pneumoniae-IN-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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